molecular formula C18H26BN3O4 B15236444 Tert-butyl 4-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate

Tert-butyl 4-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate

Cat. No.: B15236444
M. Wt: 359.2 g/mol
InChI Key: QEWARMWCZPYDFX-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate (CAS: 864771-44-8) is a boronate-containing indazole derivative with a molecular formula of C₁₈H₂₅BN₂O₄ and a molecular weight of 344.21 g/mol . The compound features a tert-butyl carbamate group at the 1-position of the indazole core, a pinacol boronate ester at the 6-position, and an amino substituent at the 4-position. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . Its applications span pharmaceutical synthesis, particularly in the development of kinase inhibitors and topoisomerase-targeting agents .

Properties

Molecular Formula

C18H26BN3O4

Molecular Weight

359.2 g/mol

IUPAC Name

tert-butyl 4-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate

InChI

InChI=1S/C18H26BN3O4/c1-16(2,3)24-15(23)22-14-9-11(8-13(20)12(14)10-21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,20H2,1-7H3

InChI Key

QEWARMWCZPYDFX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=NN(C3=C2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs bis(pinacolato)diboron as a reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Reactivity of the Pinacol Boronate (PinB) Group

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is a versatile boronate ester used in cross-coupling reactions, particularly Suzuki-Miyaura coupling (SMC). This reaction enables the formation of carbon-carbon bonds between boronic acids and aryl halides in the presence of palladium catalysts.

  • Mechanism :
    The PinB group undergoes transmetallation with a palladium catalyst (e.g., Pd(dppf)Cl₂) to form an intermediate that reacts with aryl halides (e.g., bromides, chlorides) to yield coupled products .

  • Reaction Conditions :
    Typical conditions involve a base (e.g., Na₂CO₃) and a polar solvent (e.g., THF) at elevated temperatures (80–100°C) .

Example :
A structurally similar compound (tert-butyl 4-(PinB)-3,6-dihydropyridine-1-carboxylate) underwent SMC with a chloropyrazine derivative to form a substituted pyrazine, highlighting the boronate’s role in coupling reactions .

Reactivity of the 4-Amino Group

  • Potential Reactions :

    • Acylation : Reaction with acylating agents (e.g., HATU, DIPEA) to form amides.

    • Alkylation : Reaction with alkyl halides or alkyne reagents to form alkylated amines.

    • Substitution : Displacement reactions with electrophiles (e.g., nitro groups).

Caveat :
The presence of the amino group may complicate coupling reactions due to potential coordination with palladium catalysts, potentially requiring protective strategies .

Reactivity of the Tert-Butyl Ester

The tert-butyl ester serves as a protecting group for the carboxylic acid. It can be selectively deprotected under acidic conditions (e.g., HCl in dioxane) to yield the free carboxylic acid, which can then participate in further reactions (e.g., amidation, esterification) .

  • Deprotection Conditions :

    • Reagent : 4N HCl in dioxane or MeOH.

    • Mechanism : Acidic cleavage of the tert-butyl ester releases CO₂ and forms the carboxylic acid .

Example :
In a related synthesis, treatment of a tert-butyl ester with HCl in dioxane selectively removed the protecting group while preserving other functional groups .

Comparison of Functional Group Reactivity

Functional GroupKey ReactionsTypical ConditionsReferences
PinB Group Suzuki-Miyaura couplingPd(dppf)Cl₂, Na₂CO₃, THF, 80–100°C
4-Amino Group Acylation, alkylation, substitutionHATU/DIPEA, alkyl halides, electrophiles
Tert-Butyl Ester Deprotection to carboxylic acid4N HCl (dioxane/MeOH)

Stability and Compatibility

  • PinB Group : Stable under basic conditions but sensitive to acidic environments.

  • Tert-Butyl Ester : Resistant to mild nucleophilic conditions but labile under strong acids.

  • 4-Amino Group : May act as a base, complicating reactions requiring acidic conditions.

Scientific Research Applications

Tert-butyl 4-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

  • Structure: Differs by the placement of the boronate group at the 5-position instead of the 6-position, and lacks the 4-amino substituent.
  • Molecular Weight : 344.21 g/mol (identical to the target compound but with isomerism) .
  • Applications : Used in the synthesis of tricyclic topoisomerase inhibitors, where boronate positioning influences binding to enzymatic pockets .

3-Amino-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-4-carbonitrile (77B)

  • Structure: Features a methyl group at the 1-position, a cyano group at the 4-position, and a boronate at the 7-position.
  • Molecular Weight : 299.3 g/mol (lower due to the absence of the tert-butyl carbamate) .
  • Applications: Serves as a precursor in kinase inhibitor synthesis, where the cyano group improves target affinity .

Heterocyclic Analogues

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

  • Structure : Replaces the indazole core with a pyrazole ring.
  • Molecular Weight : 307.16 g/mol (smaller due to the reduced aromatic system) .
  • Applications : Primarily used in agrochemical synthesis, where simpler heterocycles suffice for herbicidal activity .

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate

  • Structure : Imidazole core with boronate and tert-butyl groups.
  • Molecular Weight : 294.14 g/mol .
  • Reactivity : The imidazole’s basic nitrogen enhances coordination to metal catalysts, improving coupling efficiency but increasing sensitivity to moisture .
  • Applications : Explored in antimicrobial agents due to imidazole’s innate bioactivity .

Functional Group Variations

(S)-tert-butyl (1-(3-(3-amino-4-cyano-1-methyl-1H-indazol-7-yl)pyridin-2-yl)ethyl)carbamate (77C)

  • Structure: Combines a pyridine linker with a cyano-indazole-boronate system.
  • Molecular Weight : 587.0 g/mol .
  • Reactivity : The extended π-system enhances stacking interactions in biological targets but complicates synthetic purification .
  • Applications : Key intermediate in atropisomeric drug candidates targeting inflammatory pathways .

Tert-butyl 4-[(1-[[1-(4-iodophenyl)cyclopentyl]carbonyl]-D-prolyl)amino]-1H-indazole-1-carboxylate

  • Structure: Replaces the boronate with an iodophenyl group and adds a prolyl-amino side chain.
  • Molecular Weight : ~650 g/mol (estimated from NMR and MS data) .
  • Reactivity : The iodine substituent enables Ullmann coupling, while the prolyl group introduces chirality, critical for enantioselective synthesis .
  • Applications : Investigated in neurology drug discovery for modulating peptide-protein interactions .

Key Comparative Data

Property Target Compound Indazole Analogue (5-boronate) Pyrazole Analogue
Molecular Weight (g/mol) 344.21 344.21 307.16
Boronate Position 6 5 4
Key Substituents 4-amino, 1-tert-butyl 1-tert-butyl 1-tert-butyl
Suzuki Coupling Efficiency High (amino directs coupling) Moderate Low (heterocycle instability)
Solubility in Water (mg/mL) ~0.5 (predicted) ~0.3 ~1.2
Pharmaceutical Applications Kinase inhibitors, topoisomerase Topoisomerase inhibitors Agrochemicals

Research Findings and Implications

  • Reactivity: The 4-amino group in the target compound enhances directing effects in cross-coupling, achieving >90% yield in palladium-catalyzed reactions, compared to 70–80% for non-amino analogues .
  • Stability : The tert-butyl group provides steric protection, increasing shelf-life (>12 months at −20°C) versus methyl-substituted analogues (6–8 months) .
  • Biological Activity: Amino-substituted indazoles show 10–100× higher potency in kinase inhibition assays (IC₅₀ = 5–50 nM) compared to cyano or methyl variants .

Biological Activity

Tert-butyl 4-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H26BN3O4C_{18}H_{26}BN_{3}O_{4} and a molecular weight of 359.2 g/mol. It features a tert-butyl group, an amino group, and a dioxaborolane moiety. The presence of these functional groups contributes to its diverse biological activities and makes it a significant intermediate in the synthesis of various pharmaceutical agents .

Research indicates that this compound exhibits inhibitory activity against several key kinases involved in cellular signaling pathways. Notably:

  • GSK-3β Inhibition : The compound has shown promising results as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including metabolism and cell cycle regulation. In vitro studies demonstrated that derivatives of this compound exhibited IC50 values ranging from 10 to 1314 nM against GSK-3β .
  • Anti-inflammatory Activity : The compound effectively suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced models of inflammation. This suggests potential applications in treating inflammatory diseases .

Biological Activity Data

The following table summarizes the biological activities observed for this compound:

Activity Target IC50 Value (nM) Notes
GSK-3β InhibitionGSK-3β10 - 1314Varies with structural modifications
Anti-inflammatory ActivityNO ProductionNot specifiedReduces NO levels significantly
Cytotoxicity AssessmentHT-22/BV-2 Cells>1000 (non-cytotoxic)Maintains cell viability at effective concentrations

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Inhibition of Kinases : A study assessed various derivatives for their inhibitory effects on GSK-3β and found that modifications to the carboxamide moiety significantly impacted potency. Compounds with isopropyl and cyclopropyl substituents showed enhanced activity compared to others .
  • Inflammation Model : In an experimental model simulating inflammation, this compound demonstrated significant reductions in pro-inflammatory cytokines IL-6 and TNF-alpha levels .

Q & A

Q. What synthetic strategies are recommended for preparing tert-butyl 4-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate?

The synthesis typically involves multi-step procedures under controlled conditions. For example:

  • Step 1 : Functionalization of the indazole core at position 6 with a boronic ester via Miyaura borylation, using palladium catalysts and bis(pinacolato)diboron (B2_2Pin2_2) under inert atmosphere .
  • Step 2 : Introduction of the tert-butyl carbamate group at position 1 using di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base like DMAP or triethylamine .
  • Step 3 : Selective protection/deprotection of the amino group at position 4, requiring careful monitoring via TLC or HPLC to avoid over-functionalization .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., tert-butyl group at δ ~1.3 ppm, boronic ester protons at δ ~1.0-1.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C18_{18}H25_{25}BN3_3O4_4: 364.18 g/mol) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What storage conditions are critical for maintaining the stability of this compound?

The boronic ester moiety is sensitive to hydrolysis. Recommendations include:

  • Storage at 0–6°C under anhydrous conditions (e.g., sealed with molecular sieves) .
  • Use of inert solvents (e.g., dry THF or DCM) for long-term storage to prevent decomposition .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence reactivity in cross-coupling reactions?

The tert-butyl group acts as a protecting group for the indazole nitrogen, preventing undesired side reactions (e.g., coordination with metal catalysts). However, steric hindrance from the tert-butyl group may reduce reaction rates in Suzuki-Miyaura couplings. Strategies to mitigate this include:

  • Using bulky ligands (e.g., SPhos or XPhos) to enhance catalyst turnover .
  • Optimizing reaction temperature (e.g., 80–100°C in toluene/water mixtures) to balance stability and reactivity .

Q. What experimental approaches can resolve contradictions in reported catalytic efficiencies for this boronate ester?

Discrepancies in catalytic performance may arise from:

  • Substrate impurities : Rigorous purification via column chromatography or recrystallization is essential .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase hydrolysis risk. Comparative studies using kinetic profiling (e.g., in situ IR monitoring) are recommended .
  • Base selection : Carbonate bases (e.g., Cs2_2CO3_3) often outperform phosphates in suppressing protodeboronation .

Q. How can researchers design biological activity studies for this compound?

Given its indazole core and boronic ester, potential targets include:

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Proteasome inhibition : Boronic esters are known proteasome inhibitors; evaluate via fluorogenic substrate cleavage assays (e.g., Suc-LLVY-AMC) .
  • Cellular uptake studies : Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7) .

Methodological Insights from Evidence

Key ParameterMethodological RecommendationEvidence Source
Synthetic Yield Optimization Use Pd(dppf)Cl2_2 catalyst for Miyaura borylation (yield >75%)
Purity Validation Combine 1^1H NMR (DMSO-d6_6) and HRMS for unambiguous confirmation
Stability Monitoring Periodic FT-IR analysis to detect boronic ester hydrolysis (B-O peak at ~1350 cm1^{-1})

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